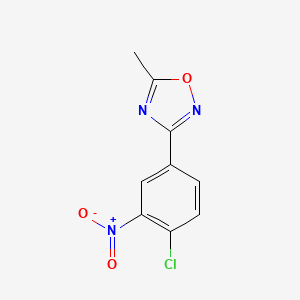

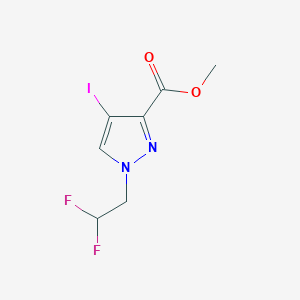

3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. For the related compound “3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one”, single crystal XRD analysis was performed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, solubility, etc. For the related compound “(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone”, it has a molecular weight of 225.63, and it forms a solid crystal at room temperature .Applications De Recherche Scientifique

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. For instance, synthesized oxadiazole derivatives demonstrated significant inhibition efficiency for mild steel dissolution in hydrochloric acid solutions, as evidenced by weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. These derivatives adhere to the metal surface, reducing corrosion through a mechanism that involves the formation of a protective layer. Computational simulations support these findings by correlating the structural properties of the inhibitors with their performance (Kalia et al., 2020).

Antimicrobial Activities

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds showed significant antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis indicates that the presence of oxadiazole rings contributes to the observed biological effects (Jafari et al., 2017).

Green Synthetic Methods

The development of green synthetic methods for oxadiazole derivatives has been a focus of recent research. A notable advancement is the catalyst-free, room-temperature synthesis of 2-aryl-1,3,4-oxadiazole derivatives from 1,1-dichloro-2-nitroethene and hydrazides, highlighting an eco-friendly approach that features high yields and simplifies purification without the need for harmful solvents or catalysts (Zhu et al., 2015).

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. For the related compound “4-CHLORO-3-NITROBENZYL ALCOHOL”, it is known to cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMRBJFNWODKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B2838987.png)